molecular formula C6H12O B14735058 2-Ethyl-4-methyloxetane CAS No. 5410-21-9

2-Ethyl-4-methyloxetane

Cat. No.: B14735058
CAS No.: 5410-21-9
M. Wt: 100.16 g/mol
InChI Key: VYFPDWQFHMAQNZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyloxetane is a four-membered cyclic ether with the molecular formula C6H12O. It is a derivative of oxetane, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position of the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique reactivity and stability properties, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyloxetane typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the reaction of 2-ethyl-4-methyl-1,3-butanediol under acidic conditions can lead to the formation of this compound. Another approach involves the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ring-Opened Products: Such as diols or other functionalized compounds.

    Oxidized Products: Including aldehydes and ketones.

    Reduced Products: Such as alcohols.

Scientific Research Applications

2-Ethyl-4-methyloxetane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Uniqueness of 2-Ethyl-4-methyloxetane: The presence of both ethyl and methyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

5410-21-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-ethyl-4-methyloxetane

InChI

InChI=1S/C6H12O/c1-3-6-4-5(2)7-6/h5-6H,3-4H2,1-2H3

InChI Key

VYFPDWQFHMAQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(O1)C

Origin of Product

United States

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